molecular formula C7H11NO2 B12272614 rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid

Cat. No.: B12272614
M. Wt: 141.17 g/mol
InChI Key: XTWCVZSFFPDDPK-UHFFFAOYSA-N
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Description

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the chemoenzymatic synthesis utilizing whole cell catalysis. This process allows for the resolution of racemic mixtures to obtain the desired enantiomer with high optical purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale biotransformation processes using whole cell catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • rel-(1R,3s,5S)-6-Azabicyclo[3.1.1]heptane-3-carboxylic acid
  • rel-(1S,3R,5R)-3-Methyl-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
  • rel-(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Uniqueness

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

6-azabicyclo[3.1.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)5-2-1-4-3-6(5)8-4/h4-6,8H,1-3H2,(H,9,10)

InChI Key

XTWCVZSFFPDDPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1N2)C(=O)O

Origin of Product

United States

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